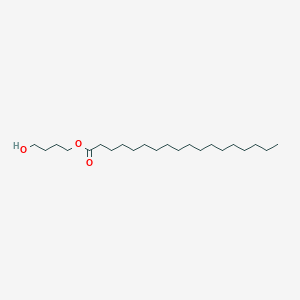

1,4-Butanediol monostearate

描述

属性

IUPAC Name |

4-hydroxybutyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(24)25-21-18-17-20-23/h23H,2-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDHIMYPOLRLJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061681 | |

| Record name | Octadecanoic acid, monoester with butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15337-64-1, 1335-20-2 | |

| Record name | 4-Hydroxybutyl octadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15337-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanoic acid, monoester with butanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Butanediol monostearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015337641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, monoester with butanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, monoester with butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxybutyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Stearic acid, monoester with butanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BUTANEDIOL MONOSTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OY671H06VI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,4 Butanediol Monostearate and Analogous Esters

Esterification Pathways for 1,4-Butanediol (B3395766) with Fatty Acids

The direct esterification of 1,4-butanediol with fatty acids, such as stearic acid, is a primary route for the synthesis of 1,4-butanediol monostearate. This approach typically involves reacting the two substrates in the presence of a catalyst.

Fisher Esterification Approaches

Fischer-Speier esterification is a classic method for producing esters by reacting a carboxylic acid and an alcohol in the presence of an acid catalyst. This equilibrium reaction necessitates strategies to shift the equilibrium towards the product side, such as using an excess of one reactant or removing the water formed during the reaction.

In a direct application of this method for a similar compound, 1,4-butanediol monooleate was synthesized from oleic acid and 1,4-butanediol using sulfuric acid as the catalyst. The general mechanism involves the protonation of the carboxylic acid's carbonyl group by the acid catalyst, which enhances the carbonyl carbon's electrophilicity. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the ester and regenerates the acid catalyst.

To favor the formation of the monoester over the diester, the molar ratio of the reactants is a critical parameter. Utilizing a molar excess of 1,4-butanediol can statistically increase the probability of the fatty acid reacting with only one of the diol's hydroxyl groups.

Catalytic Esterification Systems

Various acid catalysts can be employed in the esterification of 1,4-butanediol with fatty acids. Strong mineral acids like sulfuric acid are effective; however, they can sometimes lead to side reactions. Other Brønsted or Lewis acid catalysts are also utilized. For instance, the esterification of stearic acid with various alcohols has been studied using catalysts such as sulfuric acid, with findings indicating that reaction parameters like temperature and reactant molar ratios significantly influence the reaction speed and yield.

In a study on the esterification of stearic acid with 1-butanol, it was found that increasing the temperature from 35°C to 65°C increased the rate of ester formation. Similarly, increasing the alcohol-to-acid molar ratio from 1/5 to 1/15 also enhanced the speed and yield of the esterification. While this study did not use 1,4-butanediol, the principles of how temperature and reactant ratios affect the esterification of stearic acid are applicable.

Metallo-organic compounds have also been investigated as catalysts for the monoesterification of diols. For example, the kinetics of the monoesterification between terephthalic acid and 1,4-butanediol were studied using butylhydroxyoxo-stannane and tetrabutyl titanate as catalysts.

Multi-step Synthesis Routes from Precursors

The synthesis of 1,4-butanediol monostearate can also be approached through multi-step routes starting from various precursors. One such strategy involves the initial synthesis of an intermediate ester, which is then converted to the final product. For example, 1,4-butanediol monooleate has been used as a precursor for the synthesis of 1,4-butanediol, 9-hydroxy-10-methoxy-monostearate through a two-step reaction involving epoxidation and subsequent hydroxylation. This demonstrates the feasibility of using a monoester of 1,4-butanediol as a platform for further chemical modifications.

Another multi-step approach involves the esterification of a precursor to 1,4-butanediol, followed by hydrogenation. For instance, maleic anhydride (B1165640) can be esterified to produce a dialkyl maleate (B1232345) ester, which is then hydrogenated to yield 1,4-butanediol. A similar process starting with succinic acid involves an initial esterification with methanol (B129727) to produce dimethyl succinate, followed by hydrogenation to give 1,4-butanediol. By carefully controlling the stoichiometry and reaction conditions, it is conceivable to adapt these processes to produce the monostearate ester. For example, maleic anhydride can be reacted with 1,4-butanediol to form an oligoester, which is then hydrogenated to produce 1,4-butanediol.

Enzymatic Synthesis of 1,4-Butanediol Esters

Enzymatic methods, particularly those employing lipases, offer a green and highly selective alternative to chemical synthesis for the production of esters. These biocatalytic approaches often proceed under milder reaction conditions and can exhibit high regioselectivity, which is advantageous for the synthesis of monoesters of diols.

Biocatalytic Approaches Utilizing Lipases

Lipases are widely used for the synthesis of esters due to their ability to catalyze esterification in non-aqueous environments. The immobilized lipase (B570770) from Candida antarctica, known as Novozym 435, is a particularly popular and effective biocatalyst for ester synthesis. It has been successfully used in the synthesis of a novel polyol ester from levulinic acid and 1,4-butanediol.

The general mechanism for lipase-catalyzed esterification involves the formation of an acyl-enzyme intermediate. The catalytic triad (B1167595) (commonly serine, histidine, and aspartic acid) in the lipase's active site is responsible for this process. The carboxylic acid first acylates the serine hydroxyl group, and then the alcohol attacks this intermediate to form the ester and release the enzyme.

Optimization of Enzymatic Reaction Parameters

The efficiency of lipase-catalyzed esterification is influenced by several parameters, including temperature, enzyme loading, and the molar ratio of substrates. A study on the enzymatic synthesis of 1,4-butanediol dilevulinate provides valuable insights into the optimization of these parameters for esterification involving 1,4-butanediol.

Effect of Reaction Temperature: The temperature affects enzyme activity and stability, as well as substrate solubility. For the synthesis of 1,4-butanediol dilevulinate, the diester content increased from 72.30% to 87.85% as the temperature was raised from 40°C to 50°C. However, a further increase to 60°C led to a decrease in diester content, likely due to enzyme denaturation at higher temperatures.

Effect of Enzyme Load: The amount of enzyme is a crucial factor. In the same study, the diester conversion rate was found to increase with an increase in enzyme loading from 1% to 5%. A plateau was reached beyond a 5% loading, indicating that this was the optimal enzyme concentration under the tested conditions.

Effect of Substrate Molar Ratio: The molar ratio of alcohol to acid can significantly impact the product yield. For the synthesis of the diester, an alcohol-to-acid ratio of 1:2.4 was found to be optimal, resulting in a diester yield of 87.33%. For the synthesis of a monoester like 1,4-butanediol monostearate, a higher ratio of diol to fatty acid would likely be employed to favor the formation of the mono-substituted product.

The following interactive data table summarizes the optimization of reaction parameters for the enzymatic synthesis of 1,4-butanediol dilevulinate, which can serve as a model for the synthesis of 1,4-butanediol monostearate.

| Parameter | Conditions Tested | Optimal Condition | Result at Optimal Condition |

|---|---|---|---|

| Reaction Temperature | 40°C, 50°C, 60°C | 50°C | 87.85% Diester Content |

| Enzyme Load (Novozym 435) | 1%, 2%, 3%, 4%, 5%, 6% (w/w) | 5% | ~87% Diester Content |

| Alcohol-to-Acid Molar Ratio | 1:2.0, 1:2.2, 1:2.4, 1:2.6 | 1:2.4 | 87.33% Diester Yield |

Green Chemistry Solvent Systems in Enzymatic Esterification

The enzymatic synthesis of esters, such as 1,4-butanediol monostearate, represents a significant advancement in green chemistry, offering a sustainable alternative to traditional chemical methods that often rely on harsh reagents. researchgate.net The selection of a suitable solvent system is critical in enzymatic esterification to enhance reaction rates, improve selectivity, and simplify downstream processing. Non-aqueous green solvents are particularly favored as they can reduce mass transfer limitations. researchgate.net

Enzymatic esterifications are often conducted in microaqueous media, biphasic systems, or reverse micelles. nih.gov In microaqueous systems, the enzyme is suspended in an organic solvent like hexane, where a minimal amount of water is present to maintain enzyme activity. nih.gov Biphasic systems, consisting of water and an immiscible organic solvent, allow for the favorable partitioning of the ester product into the organic phase, driving the reaction forward. nih.gov The kinetics of butyl butyrate (B1204436) synthesis by a lipase from Mucor miehei have been studied in such systems, demonstrating the viability of these approaches. nih.gov

The use of switchable ionic liquids/solid phases as reaction media has also been explored. researchgate.net For instance, the enzymatic synthesis of various flavor esters has been successfully carried out in N,N′,N′′,N′′′-hexadecyltrimethylammonium bis(trifluoromethylsulfonyl)imide ([C16tma][NTf2]), achieving product yields of up to 100% under optimized conditions. researchgate.net This system allows for the easy separation of the product from the reaction medium, as the ionic liquid solidifies at room temperature. researchgate.net The reusability of the enzyme/ionic liquid system for several cycles without significant loss of activity further underscores the economic and environmental benefits of this approach. researchgate.net

| System Type | Description | Advantages | Reference |

| Microaqueous Medium | Enzyme suspended in an organic solvent with minimal water. | Good reaction rates. | nih.gov |

| Biphasic System | Two-phase system of water and an immiscible organic solvent. | Favorable product partitioning, drives reaction equilibrium. | nih.gov |

| Reverse Micelles | Nanosized water droplets dispersed in a bulk organic solvent. | Can be advantageous at low enzyme concentrations. | nih.gov |

| Switchable Ionic Liquids | Ionic liquids that are liquid at reaction temperature and solid at room temperature. | High product yields, easy separation, and reusability of the catalyst system. | researchgate.net |

Synthesis of Modified 1,4-Butanediol Esters (e.g., 9-hydroxy-10-methoxy-monostearate)

The functional properties of 1,4-butanediol esters can be tailored for specific applications by modifying the fatty acid chain. A key strategy for modification involves targeting the double bonds present in unsaturated fatty acid moieties. mdpi.comuni-stuttgart.de Through chemical reactions such as epoxidation and subsequent hydroxylation, new functional groups can be introduced, leading to the formation of modified esters with altered physical and chemical characteristics. mdpi.com An example of such a modified ester is a 9-hydroxy-10-methoxy-monostearate derived from an unsaturated precursor.

The synthesis of these modified esters typically follows a two-step sequence. First, the unsaturated fatty acid ester undergoes epoxidation to form an epoxide. This is followed by the opening of the oxirane ring with a nucleophilic agent, such as methanol in the presence of an acid catalyst, to introduce hydroxyl and methoxy (B1213986) groups. mdpi.com

Epoxidation and Hydroxylation Sequences

The initial step in the synthesis of modified 1,4-butanediol esters from unsaturated precursors is the epoxidation of the double bonds in the fatty acid chain. mdpi.com This reaction is commonly carried out using peroxyacids, such as peracetic acid, in an acidic medium. rsc.orgacs.org The epoxidation of unsaturated fatty acid methyl esters (FAMEs) has been investigated using both weak (formic acid) and strong (sulfuric acid/acetic acid) acid systems. rsc.org

Following epoxidation, the newly formed oxirane ring can be opened through a hydroxylation reaction. mdpi.com This can be achieved by reacting the epoxidized ester with a nucleophilic agent. For instance, the reaction of an epoxidized oil with methanol in the presence of fluoroboric acid (HBF4) as a catalyst introduces both hydroxyl (–OH) and methoxy (–OCH3) groups onto the fatty acid chain. mdpi.com This process is typically conducted at a controlled temperature, for example, 50°C for one hour. mdpi.com The opening of the oxirane ring can also be performed with other nucleophiles like water, glycols, or amines to yield different polyol structures. mdpi.com Cytochrome P450 enzymes are also capable of catalyzing the epoxidation of polyunsaturated fatty acids. nih.gov

| Reaction Step | Reagents | Functional Groups Introduced | Reference |

| Epoxidation | Peroxyacids (e.g., peracetic acid) | Oxirane Ring | rsc.orgacs.org |

| Hydroxylation/Methoxylation | Methanol, Fluoroboric Acid (HBF4) | Hydroxyl (–OH), Methoxy (–OCH3) | mdpi.com |

Conversion Efficiency of Unsaturated Bonds

The efficiency of converting unsaturated bonds into desired functional groups is influenced by several factors, including the structure of the fatty acid and the reaction conditions. rsc.org Studies on the epoxidation of FAMEs have shown that fatty acids with a higher number of double bonds exhibit greater reactivity towards epoxidation. rsc.org

However, the presence of multiple double bonds can also lead to a higher likelihood of side reactions, particularly when strong acid catalyst systems are employed. rsc.org The electron-donating effect of double bonds on the fatty acid chain can stabilize the adjacent epoxide that is formed, especially when a weak acid system is used. rsc.org The choice of catalyst and reaction conditions is therefore crucial for maximizing the conversion of unsaturated bonds while minimizing unwanted side reactions.

In chemo-enzymatic processes, such as the synthesis of α,β-unsaturated esters through a combination of enzymatic reduction and a Wittig reaction, the conversion efficiency can also vary. beilstein-journals.org For instance, the conversion of aromatic carboxylic acids to their corresponding α,β-unsaturated esters has been observed to result in higher yields compared to aliphatic carboxylic acids. beilstein-journals.org This difference may be attributed to lower yields of aliphatic aldehydes during the enzymatic reduction step and greater product loss during separation. beilstein-journals.org

| Fatty Acid Type | Catalyst System | Conversion Efficiency Observation | Reference |

| FAMEs with more double bonds | Weak or Strong Acid | Higher reactivity towards epoxidation. | rsc.org |

| FAMEs with more double bonds | Strong Acid (H2SO4) | More prone to side reactions. | rsc.org |

| Aromatic Carboxylic Acids | Chemo-enzymatic | Higher yields of α,β-unsaturated esters. | beilstein-journals.org |

| Aliphatic Carboxylic Acids | Chemo-enzymatic | Lower yields of α,β-unsaturated esters. | beilstein-journals.org |

Analytical Techniques for the Characterization of 1,4 Butanediol Esters

Spectroscopic Characterization Methods

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 1,4-butanediol (B3395766) monostearate.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a molecule, making it ideal for confirming the esterification of 1,4-butanediol with stearic acid. The formation of the ester is primarily verified by the appearance of characteristic bands for the ester linkage and the shift or disappearance of bands from the parent alcohol and carboxylic acid.

In a study on the synthesis of the closely related 1,4-butanediol monooleate, FTIR analysis was used to confirm the reaction's success. core.ac.ukresearchgate.net The presence of the ester linkage was identified by a new absorption band around 1153 cm⁻¹, which corresponds to the C-O-C bond stretching vibration. core.ac.uk Furthermore, a significant shift in the carbonyl (C=O) stretching vibration was observed from 1708 cm⁻¹ in the parent oleic acid to 1743 cm⁻¹ in the final ester product. core.ac.uk This shift is a key indicator of the conversion of the carboxylic acid group into an ester group. Additionally, a broad absorption band at 3462 cm⁻¹ indicates the presence of the O-H stretching vibration from the unreacted hydroxyl group of the 1,4-butanediol moiety. core.ac.uk

For 1,4-butanediol monostearate, similar characteristic peaks are expected. The key is to look for the strong carbonyl absorption of the ester and the C-O-C stretching, alongside the remaining hydroxyl group's signal.

Table 1: Characteristic FTIR Absorption Bands for the Characterization of 1,4-Butanediol Esters

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| O-H (Alcohol) | Stretching, broad | ~3462 | Indicates the presence of the free hydroxyl group from the 1,4-butanediol part of the molecule. core.ac.uk |

| C=O (Ester) | Stretching | ~1743 | Confirms the formation of the ester functional group; shifted from the parent carboxylic acid's C=O band (~1708 cm⁻¹). core.ac.uk |

| C-O-C (Ester) | Stretching | ~1153 | Indicates the presence of the ester linkage. core.ac.uk |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information by probing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For 1,4-butanediol monostearate, NMR is used to confirm the structure, identify the point of esterification, and verify the presence of both the butanediol (B1596017) and stearate (B1226849) components. researchgate.net

¹H NMR: The proton spectrum would show characteristic signals for the methylene (B1212753) groups of the 1,4-butanediol backbone. The methylene group directly attached to the ester oxygen (-CH₂-O-C=O) would be deshielded and appear at a downfield chemical shift, typically around 4.1 ppm. The methylene group adjacent to the free hydroxyl group (-CH₂-OH) would appear at a slightly lower chemical shift, around 3.6 ppm. The two central methylene groups of the butanediol chain would be expected around 1.7 ppm. The long alkyl chain of the stearate moiety would produce a large, complex set of signals in the 1.2-1.6 ppm range, with the alpha-methylene group (-CH₂-C=O) appearing around 2.3 ppm and the terminal methyl group (-CH₃) around 0.9 ppm.

¹³C NMR: The carbon spectrum would also provide clear evidence of ester formation. The carbonyl carbon (C=O) of the ester group would have a characteristic signal in the range of 170-180 ppm. oregonstate.edu The carbons of the 1,4-butanediol portion would also show distinct shifts. The carbon attached to the ester oxygen (-CH₂-O-C=O) would appear around 64 ppm, while the carbon attached to the hydroxyl group (-CH₂-OH) would be found at a slightly lower shift, around 62 ppm. chemicalbook.com The internal methylene carbons of the butanediol chain would be observed at approximately 25-30 ppm. chemicalbook.com The numerous carbons of the stearate's long alkyl chain would generate a series of signals between 20 and 40 ppm. oregonstate.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 1,4-Butanediol Monostearate

| Atom | Moiety | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| -C(O)OC H₂- | Butanediol | ~ 4.1 | ~ 64 |

| HO-C H₂- | Butanediol | ~ 3.6 | ~ 62 |

| -C(O)OCH₂C H₂- | Butanediol | ~ 1.7 | ~ 25-30 |

| HOCH₂C H₂- | Butanediol | ~ 1.7 | ~ 25-30 |

| -C =O | Stearate | - | ~ 174 |

| -C H₂C=O | Stearate | ~ 2.3 | ~ 34 |

| -(C H₂)₁₅- | Stearate | ~ 1.2-1.6 | ~ 22-32 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and other experimental conditions. oregonstate.educhemicalbook.comchemicalbook.comcarlroth.com

Quantitative Chemical Analysis

Quantitative chemical analyses involve titrimetric methods to determine key values that describe the chemical properties of the ester, such as the extent of esterification and the amount of residual reactants.

Determination of Ester Number

The ester number is a measure of the amount of ester present in a substance. scribd.com It is defined as the milligrams (mg) of potassium hydroxide (B78521) (KOH) required to saponify the esters in one gram of the sample. pharmaguideline.com A higher ester number indicates a greater conversion of the parent acid and alcohol into the ester product. pharmaguideline.com The ester value is calculated by subtracting the acid value from the saponification value. scribd.com In a study synthesizing 1,4-butanediol monooleate, the ester number was determined to be 110.32 mg KOH/g, confirming successful esterification. core.ac.ukresearchgate.net A similar value would be expected for the pure monostearate.

Assessment of Acid Number

The acid number (or acid value) is the quantity of potassium hydroxide (in mg) required to neutralize the free fatty acids in one gram of a chemical substance. pharmaguideline.comtaylorandfrancis.com In the context of 1,4-butanediol monostearate synthesis, this value indicates the amount of unreacted stearic acid remaining in the final product. A low acid number is desirable as it signifies a high degree of reaction completion and product purity. For instance, in the synthesis of 1,4-butanediol monooleate, the acid number of the final product was found to be 10.98 mg KOH/g, indicating a low level of residual free acid. core.ac.ukresearchgate.net This analysis is a critical quality control parameter. abb.com

Iodine Value Analysis for Unsaturation

The iodine value is the mass of iodine (in grams) consumed by 100 grams of a substance and is a measure of the degree of unsaturation (i.e., the number of double bonds) in fats and oils. wikipedia.orgijrpr.com For 1,4-butanediol monostearate, which is synthesized from the saturated stearic acid, the theoretical iodine value should be zero. Therefore, the iodine value analysis serves as a crucial purity test. Any measured iodine value greater than zero would indicate the presence of impurities containing carbon-carbon double bonds, such as esters derived from unsaturated fatty acids like oleic acid. researchgate.netpeter-greven.de In the characterization of 1,4-butanediol monooleate, a product intentionally synthesized from an unsaturated fatty acid, the iodine value was a key parameter to quantify the unsaturation present. core.ac.ukresearchgate.net For the monostearate, this test confirms the absence of such unsaturated impurities. google.com

Table 3: Summary of Quantitative Chemical Analyses for 1,4-Butanediol Esters

| Analysis | Definition | Purpose for 1,4-Butanediol Monostearate |

|---|---|---|

| Ester Number | mg of KOH to saponify esters in 1g of sample. pharmaguideline.com | Confirms the quantity of ester formed. core.ac.ukresearchgate.net |

| Acid Number | mg of KOH to neutralize free acids in 1g of sample. taylorandfrancis.com | Measures residual unreacted stearic acid, indicating reaction completion and purity. core.ac.ukresearchgate.net |

| Iodine Value | g of I₂ absorbed by 100g of sample. wikipedia.org | Acts as a purity test; a low value confirms the absence of unsaturated fatty acid impurities. peter-greven.de |

Residual Isocyanate Determination (for modified products)

In the synthesis of polymers like polyurethanes, where 1,4-butanediol may be used as a chain extender, diisocyanates are key reactants. oup.comnih.gov Due to the high reactivity and potential health concerns associated with isocyanates, it is critical to quantify any unreacted residual isocyanate monomers in the final polymer product. acs.orgfilab.fr Regulations in various jurisdictions, such as European Union Regulation (EU) No 10/2011 for food-contact materials, stipulate a maximum residual limit for isocyanates, often expressed as the isocyanate functional group (NCO), which must not be exceeded. nih.gov

The determination of these residual isocyanates typically involves their extraction from the polymer matrix and derivatization to form stable, easily detectable compounds. nih.govnih.gov The electrophilic nature of the isocyanate group (-NCO) allows it to react readily with nucleophilic derivatizing agents. oup.com The resulting derivatives are then quantified, most commonly using liquid chromatography.

Several analytical methods have been developed for this purpose, often employing different derivatizing agents and detection techniques to achieve high sensitivity and specificity. researchgate.net A common approach involves extracting the residual isocyanates with a solvent like dichloromethane, simultaneously derivatizing them with a reagent such as 9-(methylaminomethyl)anthracene (B57991) (MAMA) or di-n-butylamine (DBA). oup.comnih.gov The resulting stable urea (B33335) derivatives are then analyzed by high-performance liquid chromatography (HPLC), often with fluorescence or tandem mass spectrometry (LC-MS/MS) detection for enhanced sensitivity and selectivity. oup.comnih.govresearchgate.net The choice of method depends on the specific isocyanates of interest and the required detection limits. researchgate.net

A summary of common analytical methods for residual isocyanate determination is presented below.

| Method | Derivatizing Agent | Analytical Technique | Detection Limit | Key Findings & Applications | Reference |

| LC-Fluorescence | 9-(methylaminomethyl)anthracene (MAMA) | Reversed-Phase LC with Fluorescence Detection | 0.03 mg/kg | Good precision (±2-5%) and recovery (83-95%). Used for analyzing isocyanates in polyurethane articles for food contact. | oup.comnih.gov |

| LC-MS/MS | di-n-butylamine (DBA) | Liquid Chromatography–Tandem Mass Spectrometry | Not specified; quantifiable in the 0.02–0.92 mg/kg range for TDIs in samples. | Enables identification and quantification of 10 different isocyanates and 11 amines in PUR foam and coated products. | nih.govresearchgate.net |

| LC-CLND | di-n-butylamine (DBA) | LC-MS and LC-Chemiluminescent Nitrogen Detection | 0.7-25 pg (instrumental) | Characterizes monomeric, oligomeric, and prepolymeric isocyanates in technical products and air samples. | nih.gov |

| Volumetry | Not applicable | Titration | ≈ 10 mg/kg | Quantifies total free isocyanate functions in liquid waste samples. | analytice.com |

Chromatographic and Molecular Weight Analysis

Chromatographic techniques are indispensable for characterizing 1,4-butanediol esters. They are used to determine the molecular weight distribution of polymeric products and to assess the purity of the synthesized ester by separating it from reactants and by-products.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution of polymers, including polyesters and oligoesters derived from 1,4-butanediol. gimitec.comresolvemass.caaimplas.net The method separates molecules based on their size, or more precisely, their hydrodynamic volume in solution. resolvemass.ca Larger molecules cannot enter the pores of the stationary phase (a porous gel) as easily as smaller molecules, and thus they travel a shorter path and elute from the column faster. resolvemass.cauva.nl

A typical GPC system consists of a solvent delivery system, an injector, a set of columns packed with porous material, and one or more detectors. gimitec.comresolvemass.ca The most common detector is the differential refractive index (RI) detector, which measures the change in refractive index of the eluent. gimitec.com More advanced setups may include light scattering (LS) detectors and viscometers to obtain absolute molecular weight values without the need for column calibration with polymer standards of the same chemistry. aimplas.netpolyanalytik.com

The analysis of a 1,4-butanediol ester or polyester (B1180765) sample by GPC yields several key parameters:

Number-average molecular weight (Mn): The total weight of all polymer chains in a sample divided by the total number of polymer chains.

Weight-average molecular weight (Mw): An average that is more sensitive to the presence of high-molecular-weight chains.

Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all chains have the same length, while higher values indicate a broader distribution. lcms.cz

GPC has been used to measure the mean degree of oligomerization for products like oligomeric 1,4-butanediyl maleate (B1232345). google.com The molecular weight distribution is a critical property as it influences the physical and mechanical characteristics of the final polymer product. gimitec.comlcms.cz

The table below outlines typical instrumentation and results for the GPC analysis of a polyester. gimitec.com

| Parameter | Description | Example |

| Instrumentation | Agilent PL-GPC 50 Plus with RI and Light Scattering Detectors | |

| Columns | 2 x PLgel 5 µm MIXED-C, 300 x 7.5 mm | |

| Eluent (Mobile Phase) | Tetrahydrofuran (B95107) (THF) | |

| Flow Rate | 1.0 mL/min | |

| Temperature | 50 °C | |

| Data Output | Chromatogram, Molecular Weight Distribution Curve | |

| Calculated Values | Mn, Mw, PDI | |

| Interpretation | Different molecular weight distributions indicate different performance characteristics in the final application. |

Other Chromatographic Separations for Product Purity

Beyond determining the molecular weight of polymeric species, chromatographic methods are vital for assessing the purity of 1,4-butanediol monostearate. These techniques separate the target compound from unreacted starting materials (e.g., 1,4-butanediol, stearic acid), catalysts, and any side products formed during the reaction.

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. For purity analysis of 1,4-butanediol esters, GC can be used to detect and quantify low-molecular-weight impurities. For instance, it can determine the presence of residual 1,4-butanediol. nih.gov In the analysis of crude 1,4-butanediol produced from related ester hydrogenolysis, GC has been used to identify and quantify impurities such as tetrahydrofuran, n-butanol, and γ-butyrolactone. google.com For less volatile esters, derivatization to more volatile forms (e.g., trimethylsilyl (B98337) ethers) may be required before GC analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a highly versatile technique for separating non-volatile compounds. rsc.org For 1,4-butanediol monostearate, reversed-phase HPLC is a common method for purity assessment. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. The non-polar ester is retained more strongly than polar impurities like residual 1,4-butanediol. HPLC can also separate the desired monoester from any diester or other ester by-products that may have formed. researchgate.netacs.org The use of a Diol column in HPLC has also been shown to be effective for the analysis of non-polar lipids, including various esters. researchgate.net Coupling HPLC with a mass spectrometer (LC-MS) allows for the definitive identification of the separated peaks based on their mass-to-charge ratio, providing a high degree of confidence in purity assessments. researchgate.net

The following table summarizes the application of these chromatographic techniques for purity analysis.

| Technique | Principle | Typical Column | Detectable Species | Reference |

| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | Capillary columns (e.g., Supelcowax-10, HI-5 ms) | Residual 1,4-butanediol, solvents, volatile by-products (e.g., tetrahydrofuran, γ-butyrolactone). | google.comnih.govrsc.org |

| High-Performance Liquid Chromatography (HPLC) | Separation of compounds in a liquid mobile phase based on differential partitioning between mobile and stationary phases. | Reversed-Phase (e.g., C18), Diol | Unreacted stearic acid, residual 1,4-butanediol, diester by-products, other non-volatile impurities. | researchgate.netacs.orgresearchgate.net |

Advanced Material Science Applications of 1,4 Butanediol Monostearate and Its Derivatives

Polymeric Systems Integration

1,4-Butanediol (B3395766) monostearate and its parent compound, 1,4-butanediol, are pivotal in the synthesis and modification of a variety of polymeric systems. Their integration influences the final properties of polyurethanes and polyesters, and they serve as fundamental building blocks for creating functional polymers with tailored characteristics.

Polyurethane Formulations as Modifiers

1,4-Butanediol (BDO) is a crucial component in polyurethane (PU) chemistry, primarily functioning as a chain extender. tri-iso.comgantrade.com In reactions with diisocyanates like 4,4'-diphenylmethane diisocyanate (MDI), BDO helps to form the "hard segments" of the polyurethane structure. gantrade.commdpi.com This leads to the creation of crystalline domains that undergo efficient microphase separation, resulting in tough and durable elastomeric networks. gantrade.comgantrade.com The use of BDO in MDI systems provides a favorable balance between hardness and low-temperature flexibility in the resulting polyurethane. tri-iso.comgantrade.com

Derivatives such as 1,4-butanediol monooleate (a compound structurally similar to 1,4-butanediol monostearate) have been used to modify epoxy resins to produce polyurethane-modified epoxy (PME). researchgate.netcore.ac.uk In one study, polyurethane-modified epoxies based on 1,4-butanediol monooleate and its derivative were synthesized by reacting them with epoxy and tolonate. researchgate.netcore.ac.uk This modification resulted in improved mechanical properties of the final cured films. researchgate.net

The integration of BDO and its derivatives can significantly enhance the performance of polyurethane-based materials. For instance, polyurethanes formulated with BDO polyester (B1180765) polyols exhibit excellent mechanical properties over a wide temperature range, good abrasion resistance, and resistance to oils and chemicals. gantrade.com

Table 1: Impact of 1,4-Butanediol and its Derivatives on Polyurethane Properties

| Modifier | Polymer System | Observed Effect | Reference |

| 1,4-Butanediol (BDO) | MDI-based Polyurethanes | Acts as a chain extender, creating hard segments and improving toughness and durability. | tri-iso.comgantrade.comgantrade.com |

| 1,4-Butanediol Monooleate | Epoxy-Polyurethane Hybrid | Modified epoxy to produce polyurethane-modified epoxy with enhanced mechanical properties. | researchgate.netcore.ac.uk |

| BDO Polyester Polyols | Polyurethane Elastomers | Imparts excellent mechanical properties, abrasion resistance, and chemical resistance. | gantrade.com |

Polyester Synthesis and Structural Engineering

1,4-Butanediol is a fundamental diol used in the synthesis of various polyesters. A prominent example is the production of polybutylene terephthalate (B1205515) (PBT), a widely used engineering plastic. google.combasf.comresearchgate.net The process typically involves the transesterification of dimethyl terephthalate with 1,4-butanediol, followed by polycondensation at high temperatures and reduced pressure. google.com To achieve high molecular weights suitable for high-quality molded articles, a post-condensation step below the melting point is often necessary. google.com

The structure of polyesters can be engineered by incorporating different monomers alongside 1,4-butanediol. For instance, copolyesters can be synthesized by replacing a portion of the 1,4-butanediol with other diols like ethylene (B1197577) glycol or hexanediol. google.com Additionally, various dicarboxylic acids, both aromatic (like terephthalic and isophthalic acid) and aliphatic (like adipic acid and glutaric acid), can be used to create polyesters with a wide range of properties. google.com

Research has also explored the synthesis of novel polyesters, such as poly(1,4-butanediol itaconate), which can be post-modified via UV-crosslinking due to the presence of itaconic acid. mdpi.com The synthesis of polyesters from aconitic acid and 1,4-butanediol has also been investigated. researchgate.net Furthermore, enzymatic synthesis methods using Candida antarctica lipase (B570770) B have been employed to produce oligoesters like poly(1,4-butylene adipate) and poly(1,4-butylene isophthalate) from 1,4-butanediol and respective diesters. whiterose.ac.uk

Table 2: Examples of Polyesters Synthesized Using 1,4-Butanediol

| Polyester | Co-monomers | Synthesis Method | Reference |

| Polybutylene Terephthalate (PBT) | Dimethyl terephthalate | Transesterification and Polycondensation | google.com |

| Poly(1,4-butanediol itaconate) | Itaconic acid | Catalyzed polycondensation | mdpi.com |

| Poly(1,4-butylene adipate) | Adipic acid diester | Enzymatic synthesis | whiterose.ac.uk |

| Polyester from Aconitic Acid | Aconitic acid | Polycondensation | researchgate.net |

Role as Chemical Building Blocks for Functional Polymers

1,4-Butanediol and its derivatives are versatile chemical building blocks for the creation of a wide array of functional polymers beyond traditional polyurethanes and polyesters. researchgate.netepa.gov The presence of reactive hydroxyl groups allows for its participation in various polymerization reactions. basf.comatamanchemicals.com

For example, 1,4-butanediol is a precursor for the synthesis of tetrahydrofuran (B95107) (THF), an important industrial solvent, through a dehydration reaction. atamanchemicals.com THF itself is a key intermediate in the production of materials like spandex fibers. atamanchemicals.com

The esterification of 1,4-butanediol with fatty acids, such as stearic acid to form 1,4-butanediol monostearate, introduces a long alkyl chain, imparting amphiphilic properties to the molecule. This modification allows it to act as a monomer in the synthesis of functional polymers where both hydrophilic and hydrophobic characteristics are desired. A study on the synthesis of 1,4-butanediol monooleate from palm oil demonstrated its use as a raw material for further chemical transformations, such as epoxidation and hydroxylation, to create new functional monomers. researchgate.netcore.ac.uk These modified monomers were then used to produce polyurethane-modified epoxy coatings. researchgate.netcore.ac.uk

The ability to introduce specific functionalities through the selection of co-monomers and modification of the 1,4-butanediol structure itself underscores its importance as a foundational chemical for designing advanced polymers. rsc.org

Functional Additives in Material Formulations

Interfacial Activity Studies

While direct studies on the interfacial activity of 1,4-butanediol monostearate are not extensively detailed in the provided search results, the behavior of structurally similar compounds provides significant insight. The interfacial activity of a substance is its tendency to accumulate at the interface between two immiscible phases, such as oil and water, thereby reducing the interfacial tension. ugr.es This property is governed by the molecule's amphiphilic nature. ugr.es

Research on other long-chain monoesters, like propylene (B89431) glycol monostearate, has shown their ability to influence interfacial strength at oil-water boundaries. cerealsgrains.org These types of molecules, often referred to as alpha-tending emulsifiers, can form thick, "plastic-like" interfacial membranes upon adsorption at oil-water interfaces. cerealsgrains.org It is reasonable to infer that 1,4-butanediol monostearate, with its similar amphiphilic structure, would exhibit comparable interfacial activity. The hydrophobic stearate (B1226849) chain would prefer the non-polar phase, while the hydroxyl-containing butanediol (B1596017) end would orient towards the polar phase, leading to a reduction in interfacial energy.

The entropy-driven hydrophobic effect is a key factor in the interfacial activity of such molecules in aqueous systems. ugr.es The ordering of water molecules around the hydrophobic tail is an entropically unfavorable state, thus the molecule preferentially migrates to an interface to minimize this effect. ugr.es

Enhancement of Material Performance Characteristics

The incorporation of 1,4-butanediol and its derivatives as additives can significantly enhance the performance characteristics of various materials. In a study involving the modification of epoxy resins, the addition of polyurethane based on 1,4-butanediol monooleate (BMO) and its hydroxylated methoxy (B1213986) derivative (BHMMS) led to an improvement in the mechanical properties of the resulting films. researchgate.netcore.ac.uk

Specifically, the tensile strength and elongation at break of the polyurethane-modified epoxy (PME) films were higher than those of the unmodified epoxy. researchgate.net This enhancement is attributed to the increased cross-linking density provided by the addition of the polyurethane modifiers. core.ac.uk

Table 3: Mechanical Properties of Unmodified and Polyurethane-Modified Epoxy Films

| Film Type | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

| Unmodified Epoxy | 10.4 | 4.8 | researchgate.net |

| PME based on BMO | 12.3 | 6.5 | researchgate.net |

| PME based on BHMMS | 13.5 | 7.2 | researchgate.net |

These findings demonstrate that derivatives of 1,4-butanediol and long-chain fatty acids, such as 1,4-butanediol monostearate, can act as effective performance-enhancing additives. By participating in the polymer matrix, they can improve key mechanical properties like strength and flexibility. researchgate.netcore.ac.uk

Metabolic Engineering and Bio Production Research of 1,4 Butanediol Precursors

Microbial Biosynthesis Pathways of 1,4-Butanediol (B3395766)

The biosynthesis of 1,4-BDO in microorganisms is not a naturally occurring process; therefore, it requires the introduction of novel metabolic pathways. nih.gov Researchers have successfully designed and implemented several synthetic routes in various microbial hosts. These pathways typically originate from central metabolites and are engineered to channel carbon flux towards the target molecule.

Key biosynthetic pathways developed for 1,4-BDO production include:

Succinyl-CoA Pathway: One of the most common routes starts from the tricarboxylic acid (TCA) cycle intermediate, succinyl-CoA. researchgate.net This pathway involves a series of enzymatic reactions to convert succinyl-CoA to succinate, then to succinic semialdehyde, 4-hydroxybutyrate (4-HB), 4-hydroxybutyryl-CoA, 4-hydroxybutyraldehyde, and finally to 1,4-BDO. researchgate.netgoogle.com

α-Ketoglutarate Pathway: An alternative route begins with another TCA cycle intermediate, α-ketoglutarate. researchgate.netgoogle.com This pathway utilizes an α-ketoglutarate decarboxylase to produce succinic semialdehyde, which then enters the later stages of the succinyl-CoA pathway to form 1,4-BDO. google.com

Acetyl-CoA Pathway: A pathway based on the reverse β-oxidation of acetyl-CoA has also been explored. tandfonline.com This route is considered more energy-efficient as it can generate ATP, unlike other pathways that consume significant amounts of reducing equivalents. tandfonline.com It proceeds through the intermediate crotonyl-CoA, which is converted to 4-hydroxybutyryl-CoA by the enzyme 4-hydroxybutyryl-CoA dehydratase. tandfonline.com

Glutamate-Derived Pathway: In some hosts, such as Corynebacterium glutamicum, a pathway originating from glutamate (B1630785) has been engineered to produce γ-hydroxybutyrate (GHB), a direct precursor to 1,4-BDO. nih.gov

The development of these pathways has been accelerated by pathway-identification algorithms that can elucidate potential biosynthetic routes from common metabolic intermediates. nih.govresearchgate.net A significant achievement was the development of a pathway using only five fermentation steps, a substantial improvement over earlier routes that required as many as 23 steps, leading to higher theoretical yields and fewer byproducts. umn.edu

The creation of microbial strains capable of producing 1,4-BDO relies heavily on genetic engineering. google.com Host organisms are modified to express exogenous enzymes for the synthetic pathway and are often further engineered to enhance precursor supply, redirect carbon flux, and eliminate competing metabolic pathways. acs.orggoogle.com

Escherichia coli has been a primary workhorse for 1,4-BDO production. nih.govresearchgate.net Scientists have engineered E. coli strains capable of producing up to 18 g/L of 1,4-BDO from glucose. nih.govresearchgate.net This was achieved by introducing the necessary pathway enzymes and engineering the host's metabolism to enhance the anaerobic operation of the oxidative TCA cycle, thereby generating the required reducing power. nih.govresearchgate.net Further optimization, including the use of CRISPR-Cas9 for precise, multi-locus genome editing, has been employed to delete genes like ldhA, pta, adhE, and pflB, which successfully redirects carbon flow toward target metabolites like 1,4-BDO. mdpi.com Genomatica has developed an engineered E. coli strain that achieved a titer of 125 g/L in fed-batch fermentation. researchgate.net

Other microorganisms have also been successfully engineered. Clostridium species, such as Clostridium acetobutylicum, have been modified to express key enzymes like 4-hydroxybutyryl-CoA dehydratase (4HBD), enabling the conversion of the native intermediate crotonyl-CoA into a 1,4-BDO precursor. tandfonline.com Similarly, Corynebacterium glutamicum has been metabolically engineered for the production of γ-hydroxybutyrate (GHB), a precursor to 1,4-BDO, reaching titers of 38.3 g/L. nih.gov

Table 1: Genetically Modified Organisms for 1,4-Butanediol Production

| Organism | Key Genetic Modifications | Precursor/Product | Reported Titer | Reference |

|---|---|---|---|---|

| Escherichia coli | Introduction of 1,4-BDO pathway from α-ketoglutarate; enhanced anaerobic TCA cycle. | 1,4-Butanediol | 18 g/L | researchgate.net |

| Escherichia coli | Fed-batch fermentation with engineered strain. | 1,4-Butanediol | 125 g/L | researchgate.net |

| Clostridium acetobutylicum | Expression of 4-hydroxybutyryl-CoA dehydratase (4HBD) gene. | 1,4-Butanediol | 0.066 mg/mL | tandfonline.com |

| Corynebacterium glutamicum | Introduction of glutamate-derived pathway; integration of phosphoketolase pathway. | γ-Hydroxybutyrate | 38.3 g/L | nih.gov |

| Klebsiella pneumoniae | Knockout of ldhA gene to enhance precursor supply. | 2-Butanone | 450 mg/L | plos.org |

Beyond genetic modification, optimizing the fermentation process is critical for achieving high-titer production of 1,4-BDO at an industrial scale. osti.gov This involves fine-tuning various physical and chemical parameters of the culture environment to maximize cell growth and product synthesis while minimizing stress and byproduct formation.

Fed-batch fermentation is a commonly used strategy to reach high cell densities and product concentrations. tandfonline.comresearchgate.net This technique involves the controlled feeding of nutrients, such as the primary carbon source, into the bioreactor, which prevents substrate inhibition and allows for prolonged production phases. For instance, fed-batch fermentation of an engineered E. coli strain resulted in a 1,4-BDO concentration of 125 g/L. researchgate.net In another study, fed-batch fermentation of Clostridium acetobutylicum led to a 1,4-BDO production of 15.6 mg/mL. tandfonline.com

Process parameters such as pH, temperature, and aeration are crucial. The production of 1,4-BDO precursors like γ-butyrolactone is favored under acidic conditions (pH < 7.5, and particularly below 5.5), as the acidic environment promotes the spontaneous cyclization of its precursor, 4-hydroxybutanoic acid. google.com Temperature control is also vital; for example, studies on whole-cell catalysis for BDO production found that lower temperatures and a weak alkaline environment were beneficial for the biotransformation process. researchgate.net Aeration must be carefully controlled, with many processes operating under microaerobic or substantially anaerobic conditions to channel metabolic flux and regenerate necessary cofactors like NADH. nih.govgoogle.com

Table 2: Optimization of Fermentation Processes for 1,4-Butanediol

| Organism | Process Strategy | Key Parameters Optimized | Outcome | Reference |

|---|---|---|---|---|

| Escherichia coli | Fed-batch Fermentation | Nutrient feeding strategy. | Achieved 125 g/L of 1,4-BDO. | researchgate.net |

| Clostridium acetobutylicum | Fed-batch Fermentation | Co-fermentation of glucose and D-xylose. | Reached 15.6 mg/mL of 1,4-BDO. | tandfonline.com |

| Engineered Microbes | pH Control | Culture maintained at pH < 5.5. | Promotes spontaneous cyclization to γ-butyrolactone. | google.com |

| Whole-cell Catalyst | Biotransformation Conditions | Low temperature, weak alkaline pH, cell density, substrate concentration. | Identified beneficial conditions for BDO production from erythritol. | researchgate.net |

| E. coli | Aeration Control | Microaerobic/Anaerobic conditions. | Enhanced anaerobic operation of TCA cycle for BDO production. | nih.gov |

A core advantage of bioproduction is the ability to use renewable, non-fossil feedstocks. usdanalytics.com Research has focused on engineering microbes to efficiently metabolize a variety of sustainable carbohydrate sources. The goal is to create flexible processes that can utilize locally abundant and low-cost biomass, moving away from reliance on refined sugars. osti.gov

Glucose, derived from sources like corn or sugar cane, is the most common feedstock used in the development of 1,4-BDO producing strains. tandfonline.comgenomatica.com However, to improve process economics and sustainability, the utilization of other sugars is essential. Engineered E. coli strains have demonstrated the ability to produce 1,4-BDO from xylose, a major component of hemicellulose, as well as sucrose (B13894). nih.govresearchgate.net The ability to co-ferment different sugars, such as glucose and xylose, is a key strategy for efficiently converting lignocellulosic hydrolysates. tandfonline.com

Table 3: Sustainable Feedstocks for 1,4-Butanediol Bioproduction

| Feedstock | Description | Organism(s) Used | Key Findings | Reference |

|---|---|---|---|---|

| Glucose | A simple sugar, commonly used as a primary carbon source. | E. coli, C. acetobutylicum, C. glutamicum | Serves as the benchmark substrate for most engineered pathways. | tandfonline.comresearchgate.netnih.gov |

| Xylose | A five-carbon sugar derived from hemicellulose. | E. coli, C. acetobutylicum | Enables co-fermentation with glucose for use of lignocellulosic hydrolysates. | tandfonline.comresearchgate.net |

| Sucrose | A disaccharide from sugar cane or sugar beets. | E. coli | Demonstrates feedstock flexibility for engineered strains. | nih.govresearchgate.net |

| Wheat Straw | Lignocellulosic biomass from agriculture. | Assumed E. coli in biorefinery models. | LCA shows reduced environmental impact vs. fossil-based BDO. | nih.gov |

| Sugarcane | A primary source for sucrose and fermentable sugars. | Engineered E. coli | Used as a renewable raw material in commercial processes. | researchgate.net |

| Erythritol | A four-carbon sugar alcohol. | Whole-cell catalyst | Demonstrated as a viable, alternative substrate for BDO biosynthesis. | researchgate.net |

Chemo-enzymatic Cascade Reactions for 1,4-Butanediol Production

An alternative to whole-cell fermentation is the use of in vitro chemo-enzymatic cascades. researchgate.net These cell-free systems combine multiple enzymes in a one-pot reaction to convert a substrate to a final product through a series of sequential steps. acs.org This approach offers several advantages, including the potential for higher reaction rates, the ability to operate under conditions that might be toxic to living cells, and the elimination of metabolic flux diversion to cell growth or competing pathways. nih.gov

The development of enzymatic cascades for producing diols often focuses on overcoming challenges like unfavorable reaction equilibria and the need for costly cofactors (e.g., NADH/NADPH). acs.orgmdpi.com For example, a two-enzyme cascade using a pyruvate (B1213749) decarboxylase and a butanediol (B1596017) dehydrogenase has been designed to synthesize (4S,5S)-octanediol. acs.org In such systems, cofactor regeneration is critical. This is often achieved by adding a second substrate-enzyme pair that recycles the cofactor; for instance, the oxidation of a co-substrate like 1,2-propanediol can regenerate NADH for the primary reduction reaction. acs.org

For precursors of 1,4-BDO, a dual-enzyme system combining a mutant malate (B86768) dehydrogenase with a glucose dehydrogenase was developed to produce malate from pyruvate and glucose, with the glucose dehydrogenase facilitating NAD+ regeneration. mdpi.com In another example, a dual-pathway approach for 1,4-BDO production from succinic acid was developed using a carboxylic acid reductase and an ethanol (B145695) dehydrogenase, where engineering the enzymes and establishing a cofactor cycling system significantly increased product titers. researchgate.net These chemo-enzymatic strategies showcase a powerful synergy between biocatalysis and chemical synthesis, streamlining multi-step processes for the production of valuable chemicals. researchgate.netnih.gov

Sustainable Chemistry and Future Research Trajectories

Advancements in Bio-based Chemical Manufacturing

The sustainable production of 1,4-butanediol (B3395766) monostearate is intrinsically linked to the green manufacturing of its constituent molecules: 1,4-butanediol (BDO) and stearic acid. Traditionally, these precursors have been derived from petrochemical sources. nih.gov However, significant strides in biotechnology and oleochemistry are paving the way for fully bio-based pathways.

1,4-Butanediol (BDO) Production:

The transition from petrochemical to bio-based BDO represents a major advancement in industrial biotechnology. nih.gov The conventional chemical synthesis methods are energy-intensive and contribute to greenhouse gas emissions. researchgate.netmdpi.com In contrast, bio-based routes rely on the fermentation of renewable feedstocks by engineered microorganisms. researchgate.netacs.org

Researchers have successfully engineered microbes, such as Escherichia coli, to produce BDO directly from sugars like glucose and xylose. researchgate.neted.ac.uk This is achieved through the introduction of novel metabolic pathways that convert central metabolites, such as succinyl-CoA, into BDO. researchgate.netnih.gov Key advancements in this field include:

Metabolic Engineering: Scientists have employed sophisticated metabolic engineering and synthetic biology tools to optimize microbial strains for higher BDO yields and productivity. nih.govresearchgate.net This involves enhancing the activity of critical enzymes, improving the supply of precursor molecules, and minimizing the synthesis of byproducts. acs.org

Feedstock Flexibility: Efforts are underway to expand the range of viable feedstocks to include non-food biomass, such as lignocellulose from agricultural waste. acs.orgmordorintelligence.com This approach addresses food security concerns and contributes to a circular economy.

Process Optimization: Innovations in fermentation and downstream processing have improved the efficiency and economic viability of bio-based BDO production, making it increasingly competitive with petroleum-based methods. mordorintelligence.comdataintelo.com Companies have made significant investments to scale up production, with some next-generation bio-based BDO showing the potential to reduce greenhouse gas emissions by up to 93% compared to conventional routes. mordorintelligence.com

Stearic Acid Production:

Stearic acid (C18) is a saturated fatty acid abundant in nature, with vegetable oils being a primary renewable source. gapki.idpishrochem.com Palm oil is a significant feedstock for stearic acid production due to its high yield and economic viability. gapki.idmaximizemarketresearch.com The acid is extracted from the oil through hydrolysis and fractionation processes, which separate the fatty acids based on their melting points. gapki.idtldvietnam.com

The use of plant-based stearic acid offers a more eco-friendly alternative to animal fats or petroleum-derived sources. gapki.idpishrochem.com It is considered a renewable and biodegradable raw material. grandviewresearch.com However, the sustainability of palm oil-derived stearic acid is a subject of environmental scrutiny due to concerns over deforestation. gapki.idtldvietnam.com In response, the industry is increasingly moving towards certified sustainable palm oil and exploring other vegetable oil sources. acme-hardesty.com

Table 1: Comparison of 1,4-Butanediol Production Methods

| Feature | Petrochemical Production | Bio-based Production |

|---|---|---|

| Primary Feedstock | Fossil fuels (e.g., acetylene, n-butane) ed.ac.uk | Renewable sugars (e.g., glucose, xylose), biomass researchgate.netmordorintelligence.com |

| Core Process | Energy-intensive chemical synthesis nih.gov | Microbial fermentation dataintelo.com |

| Environmental Impact | Higher carbon footprint, non-renewable nih.govresearchgate.net | Lower greenhouse gas emissions, uses renewable resources mdpi.commordorintelligence.com |

| Key Innovators | Traditional chemical companies | Biotechnology firms (e.g., Genomatica, Qira) researchgate.netmordorintelligence.com |

| Maturity | Established, mature technology | Growing, with significant ongoing R&D nih.govdataintelo.com |

Integration of Renewable Resources in Ester Synthesis

The synthesis of 1,4-butanediol monostearate is a direct esterification reaction between 1,4-butanediol and stearic acid. The integration of renewable resources into this process extends beyond just using bio-based precursors; it also involves adopting greener catalytic and processing technologies to minimize environmental impact. futuremarketinsights.comsparkl.me

Esterification Processes:

Fischer-Speier esterification is the conventional method for producing esters, but it often requires high temperatures and strong acid catalysts, leading to potential side reactions and equilibrium limitations. researchgate.net Modern sustainable approaches focus on improving efficiency and reducing waste.

Enzymatic Catalysis: The use of enzymes, particularly lipases, as catalysts for esterification is a key area of green chemistry research. marketresearchfuture.commdpi.com Enzymatic synthesis offers high selectivity and operates under mild conditions, which prevents the degradation of raw materials and reduces energy consumption. mdpi.comnih.gov Immobilized lipases are of particular interest as they can be easily separated from the reaction mixture and reused, improving the cost-effectiveness of the process. mdpi.com

Solvent-Free Synthesis: Conducting the esterification reaction without a solvent simplifies product purification, reduces waste, and lowers costs. sparkl.meacs.org This approach aligns with the principles of green chemistry by minimizing the use of auxiliary substances.

Novel Catalysts: Research is ongoing into developing robust, reusable solid acid catalysts that can efficiently drive the esterification reaction. acs.org For instance, catalysts derived from fly ash, containing mixed metal oxides, have been shown to be effective for synthesizing various alkyl esters, including methyl stearate (B1226849). acs.org

A study detailing the synthesis of 1,4-butanediol monooleate (a structurally similar ester) from palm oil-derived oleic acid and 1,4-butanediol utilized a Fisher esterification process with sulfuric acid as the catalyst. core.ac.ukresearchgate.net This highlights the direct application of renewable feedstocks in producing these specific esters.

Table 2: Modern Approaches to Ester Synthesis

| Synthesis Method | Description | Advantages |

|---|---|---|

| Enzymatic Esterification | Uses lipases as biocatalysts to join the alcohol and fatty acid. nih.gov | High specificity, mild reaction conditions, reduced byproducts, environmentally friendly. mdpi.com |

| Heterogeneous Catalysis | Employs solid acid catalysts that are easily separated from the reaction mixture. acs.org | Catalyst is reusable, simplifies purification, often more environmentally benign than homogeneous catalysts. sparkl.meacs.org |

| Microwave-Assisted Synthesis | Uses microwave energy to accelerate the reaction. sparkl.meresearchgate.net | Significantly reduced reaction times, improved yields, and energy efficiency. sparkl.me |

| Solvent-Free Conditions | The reaction is performed with only the reactants and catalyst, without a solvent medium. acs.org | Eliminates solvent waste, reduces pollution, simplifies product isolation, and lowers costs. sparkl.me |

Emerging Research Frontiers in 1,4-Butanediol Ester Chemistry

The unique properties of esters derived from 1,4-butanediol are opening up new avenues of research and application, particularly in the fields of advanced materials and energy storage. The combination of a linear diol and a long-chain fatty acid creates molecules with potential for polymerization and unique thermal characteristics.

Advanced Polymers and Coatings:

Research has demonstrated the use of 1,4-butanediol esters as building blocks for novel polymers. For example, 1,4-butanediol monooleate and a derivative, 1,4-butanediol, 9-hydroxy-10-methoxy-monostearate, have been synthesized from palm oil and used as reactive modifiers for epoxy resins. researchgate.netcore.ac.uk In this application, the ester is reacted with epoxy and tolonate to produce a polyurethane-modified epoxy. core.ac.uk This modification has been shown to improve the mechanical properties, such as tensile strength and elongation, of the final cured material, indicating a promising application in advanced coatings and composites. researchgate.net

Phase Change Materials (PCMs) for Thermal Energy Storage:

Bio-based esters are gaining traction as sustainable phase change materials (PCMs) for thermal energy storage, a technology critical for improving the efficiency of renewable energy systems. rsc.org PCMs store and release large amounts of thermal energy during their melting and freezing cycles. Fatty acid esters are attractive candidates due to their high latent heat of fusion and chemical stability. rsc.org

Research into esters synthesized from polyols (like sugar alcohols) and fatty acids has shown their potential as effective PCMs. rsc.org While direct research on 1,4-butanediol monostearate as a PCM is emerging, the principles apply. The esterification of diols with fatty acids can produce materials with tailored melting points and high energy storage densities, suitable for low-temperature thermal energy storage applications. rsc.org This represents a high-value, sustainable application for 1,4-butanediol esters.

Bio-upcycling and Circular Economy:

The metabolism of 1,4-butanediol itself is a subject of research, with studies identifying the metabolic pathways in bacteria like Pseudomonas putida that can break down the diol. nih.gov This fundamental understanding of microbial degradation could, in the future, be applied to the end-of-life of materials containing 1,4-butanediol esters. It opens up possibilities for bio-upcycling, where waste plastics or chemicals are biologically converted back into valuable platform chemicals, creating a truly circular economy for these materials.

常见问题

Basic: What laboratory methods are commonly employed for synthesizing 1,4-Butanediol monostearate?

Answer:

1,4-Butanediol monostearate is synthesized via esterification of 1,4-butanediol with stearic acid. Acid-catalyzed reactions using sulfuric acid or solid acid catalysts (e.g., SO₄²⁻/TiO₂-SnO₂) are typical. Optimization studies using response surface methodology (RSM) have identified critical parameters, including molar ratios (acid:alcohol), catalyst loading (8–10% w/w), and reaction temperatures (130–140°C), to maximize yields while minimizing side reactions like di-ester formation .

Basic: What analytical techniques are essential for characterizing 1,4-Butanediol monostearate?

Answer:

- NMR spectroscopy (¹H and ¹³C) confirms ester bond formation and structural integrity.

- GC-MS detects volatile impurities (e.g., residual 1,4-butanediol or stearic acid).

- HPLC quantifies purity and monitors reaction progress.

- Elemental analysis ensures stoichiometric accuracy, particularly for novel derivatives .

Advanced: How can researchers resolve contradictions in reported solubility parameters of 1,4-butanediol derivatives?

Answer:

Discrepancies in solubility data often arise from differences in solvent purity, measurement techniques, or temperature. Standardized methods, such as δ-value (solubility parameter) theory, can harmonize results. For example, studies on 1,4-butanediol/cresol mixtures demonstrated that solubility maxima occur when solvent δ-values align with the solute’s (~14.0 (cal/cm³)¹/² for lignin) . Replicating experiments under controlled conditions (e.g., 25°C, 1 atm) and cross-referencing with thermophysical databases (e.g., density, ultrasonic velocity) improves reliability .

Advanced: What experimental strategies mitigate risks from 1,4-butanediol’s metabolic conversion to γ-hydroxybutyrate (GHB)?

Answer:

- In vitro models : Neuronal cell lines (e.g., SH-SY5Y) exposed to 1,4-butanediol or GHB can quantify neurotoxic effects via apoptosis markers (e.g., caspase-3) and oxidative stress (e.g., ROS levels) .

- Safety protocols : Use fume hoods, PPE, and strict inventory controls to prevent accidental ingestion. Gas chromatography-mass spectrometry (GC-MS) monitors residual 1,4-butanediol in lab environments .

Basic: How does 1,4-butanediol monostearate’s solubility influence polymer research applications?

Answer:

Solubility parameters (δ) dictate solvent selection for polymer formulations. For instance, 1,4-butanediol/water mixtures >70% BDO maximize solubility for hydrophobic compounds like lignin, a principle applicable to monostearate-based polymers. This ensures homogeneous mixing during synthesis and enhances material properties (e.g., tensile strength) .

Advanced: What metabolic engineering approaches improve microbial production of 1,4-butanediol for ester synthesis?

Answer:

Engineered E. coli strains with optimized pathways (e.g., succinate reductase overexpression) achieve higher 1,4-butanediol titers (~120 g/L). CRISPR-Cas9-mediated gene editing enhances flux through the α-ketoglutarate pathway, while enzyme engineering (e.g., alcohol dehydrogenase variants) reduces byproduct formation. These advances support scalable, bio-based monostearate production .

Advanced: How can response surface methodology (RSM) optimize monostearate synthesis conditions?

Answer:

RSM employs central composite designs to model interactions between variables (e.g., acid:alcohol ratio, catalyst loading). For 1,4-butanediol diacrylate synthesis, RSM identified optimal conditions: 2.62:1 molar ratio, 8.88% catalyst, 136°C, and 4.68 hours. Similar frameworks apply to monostearate synthesis, with validation via ANOVA to ensure statistical significance .

Basic: What safety considerations are critical when handling 1,4-butanediol derivatives?

Answer:

- Toxicity : 1,4-Butanediol metabolizes to GHB, causing CNS depression, respiratory failure, and death at doses >5.4 g .

- Protocols : Use vapor-resistant gloves, eye protection, and closed systems to limit exposure. Store separately from consumables and label containers with hazard warnings .

Advanced: How do crosslinking mechanisms of 1,4-butanediol derivatives enhance polymer performance?

Answer:

1,4-Butanediol diacrylate forms covalent crosslinks via radical polymerization, improving mechanical strength and thermal stability. For monostearate, hydrogen bonding between stearate chains may enhance crystallinity in polyesters. Comparative studies using DSC (thermal analysis) and tensile testing quantify these effects .

Advanced: What methodologies address inconsistencies in catalytic efficiency across esterification studies?

Answer:

Contradictions in catalyst performance (e.g., acidic vs. enzymatic) require systematic analysis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。